

Application Note: Quantification of Larotrectinib in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Larotinib mesylate hydrate	
Cat. No.:	B12401492	Get Quote

Abstract

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Larotrectinib in human plasma. Larotrectinib is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) and is used for the treatment of various solid tumors harboring NTRK gene fusions.[1][2][3] The method presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Larotrectinib. The protocol outlines a straightforward protein precipitation method for sample preparation and utilizes a rapid and sensitive LC-MS/MS analysis. All experimental procedures and validation parameters are described in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8][9][10][11][12]

Introduction

Larotrectinib (brand name Vitrakvi) is a first-in-class, tissue-agnostic anticancer agent that targets tumors with neurotrophic receptor tyrosine kinase (NTRK) gene fusions.[2][3] These gene fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival.[13] Larotrectinib potently and selectively inhibits TRK A, B, and C, leading to tumor regression in patients with NTRK fusion-positive cancers.[1][2]

The accurate quantification of Larotrectinib in plasma is essential for characterizing its pharmacokinetic profile, assessing drug exposure-response relationships, and ensuring patient



safety. This application note provides a comprehensive protocol for a sensitive and specific LC-MS/MS method for this purpose.

Physicochemical Properties of Larotrectinib

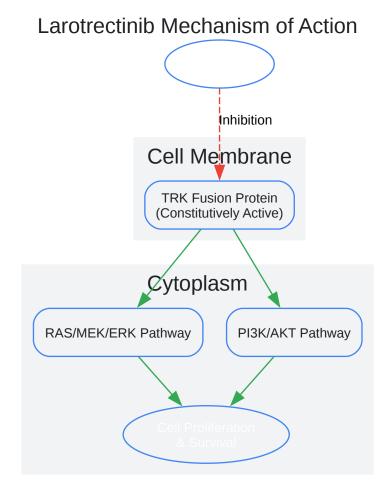
Property	Value
Chemical Formula	C21H22F2N6O2
Molar Mass	428.44 g/mol [2]
Appearance	Yellow powder[3]
Water Solubility	Insoluble[3]

Metabolism and Signaling Pathway

Larotrectinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] [14][15] The major circulating component in plasma, apart from the unchanged drug, is an O-linked glucuronide metabolite.[1][14]

Larotrectinib acts by inhibiting the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting fusion proteins are constitutively active, leading to downstream signaling through pathways such as RAS/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib blocks this aberrant signaling.





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Figure 1: Simplified signaling pathway of Larotrectinib's inhibitory action.

Experimental Workflow

The overall workflow for the quantification of Larotrectinib in plasma is depicted in the following diagram. This process begins with the collection of plasma samples, followed by sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.



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Figure 2: High-level experimental workflow for Larotrectinib analysis.

Experimental Protocols Materials and Reagents

- Larotrectinib reference standard (purity ≥98%)
- Carbamazepine (Internal Standard, IS) (purity ≥98%)
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (with K2EDTA as anticoagulant)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials

Instrumentation

 A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Larotrectinib and Carbamazepine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Stock Solutions: Prepare working stock solutions of Larotrectinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Carbamazepine primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples

Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma
 with the appropriate Larotrectinib working stock solutions to achieve final concentrations



ranging from 1 to 2000 ng/mL.

- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
 - Lower Limit of Quantification (LLOQ): 1 ng/mL
 - Low QC (LQC): 3 ng/mL
 - Medium QC (MQC): 100 ng/mL
 - High QC (HQC): 1500 ng/mL

Sample Preparation: Protein Precipitation

- Pipette 50 μL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the IS working solution (100 ng/mL Carbamazepine in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate the plasma proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to an autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography



Parameter	Condition
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	350°C
IonSpray Voltage	5500 V
MRM Transitions	Larotrectinib: m/z 429.2 → 342.2Carbamazepine (IS): m/z 237.1 → 194.1

Method Validation Summary

The developed LC-MS/MS method was validated according to the FDA and ICH M10 guidelines. The following parameters were assessed:

Calibration Curve

The calibration curve was linear over the concentration range of 1-2000 ng/mL. A weighted $(1/x^2)$ linear regression was used for quantification.



Parameter	Value
Concentration Range	1 - 2000 ng/mL
Regression Equation	y = mx + c
Correlation Coefficient (r²)	> 0.99

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC).

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	1	≤ 15	≤ 15	± 20	± 20
LQC	3	≤ 15	≤ 15	± 15	± 15
MQC	100	≤ 15	≤ 15	± 15	± 15
HQC	1500	≤ 15	≤ 15	± 15	± 15

Recovery

The extraction recovery of Larotrectinib and the IS from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Analyte	LQC (%)	MQC (%)	HQC (%)
Larotrectinib	> 85	> 85	> 85
Carbamazepine (IS)	> 85	> 85	> 85

Matrix Effect

The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or the IS.



Analyte	LQC	нос
Matrix Factor	0.85 - 1.15	0.85 - 1.15
IS-Normalized Matrix Factor (%CV)	≤ 15	≤ 15

Stability

The stability of Larotrectinib in human plasma was assessed under various storage and handling conditions.

Stability Condition	Duration	Result
Bench-top Stability	24 hours at room temperature	Stable
Freeze-Thaw Stability	3 cycles	Stable
Long-term Stability	30 days at -80°C	Stable
Autosampler Stability	48 hours at 4°C	Stable

Conclusion

The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable method for the quantification of Larotrectinib in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method has been validated according to regulatory guidelines and can be confidently applied to pharmacokinetic and other clinical studies of Larotrectinib.

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